Pyridoxine 4,5-dicaprylate Pyridoxine 4,5-dicaprylate
Brand Name: Vulcanchem
CAS No.: 749-99-5
VCID: VC18457861
InChI: InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(27)29-18-21-20(17-26)16-25-19(3)24(21)30-23(28)15-13-11-9-7-5-2/h16,26H,4-15,17-18H2,1-3H3
SMILES:
Molecular Formula: C24H39NO5
Molecular Weight: 421.6 g/mol

Pyridoxine 4,5-dicaprylate

CAS No.: 749-99-5

Cat. No.: VC18457861

Molecular Formula: C24H39NO5

Molecular Weight: 421.6 g/mol

* For research use only. Not for human or veterinary use.

Pyridoxine 4,5-dicaprylate - 749-99-5

Specification

CAS No. 749-99-5
Molecular Formula C24H39NO5
Molecular Weight 421.6 g/mol
IUPAC Name [5-(hydroxymethyl)-2-methyl-3-octanoyloxypyridin-4-yl]methyl octanoate
Standard InChI InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(27)29-18-21-20(17-26)16-25-19(3)24(21)30-23(28)15-13-11-9-7-5-2/h16,26H,4-15,17-18H2,1-3H3
Standard InChI Key IVCPRWHRGQGMPM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Pyridoxine 3,5-dicaprylate is a diester formed by the esterification of pyridoxine’s hydroxyl groups at positions 3 and 5 with caprylic acid (C₈H₁₆O₂). The parent pyridoxine structure consists of a pyridine ring substituted with hydroxymethyl, methyl, and hydroxyl groups. Esterification at the 3- and 5-positions replaces two hydroxyl groups with capryloyloxy moieties, resulting in a highly lipophilic molecule . The 2D structure (PubChem CID: 76961871) confirms this configuration, while 3D conformational analysis remains challenging due to the compound’s flexibility .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₂₄H₃₉NO₅
Molecular Weight421.58 g/mol
CAS RN106483-04-9
Synonymous Names4-(Hydroxymethyl)-2-methyl-5-((octanoyloxy)methyl)pyridin-3-yl octanoate
Physical StateWhite to off-white crystalline solid

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyridoxine 3,5-dicaprylate typically involves a two-step esterification process. Pyridoxine reacts with caprylic acid chloride or anhydride under controlled conditions, often using catalysts like dimethylaminopyridine (DMAP) to enhance reactivity. Purification via recrystallization or chromatography yields the final product with >98% purity .

Analytical Confirmation

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structural integrity. HPLC purity exceeds 97% (TCI Europe), while ¹H-NMR spectra exhibit characteristic peaks for the capryloyloxy methylene (δ 4.2–4.4 ppm) and pyridine ring protons (δ 7.8–8.2 ppm) .

Physical and Chemical Properties

Solubility and Stability

Pyridoxine 3,5-dicaprylate exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . Its lipophilicity (LogP ≈ 5.2) enhances membrane permeability, making it suitable for lipid-based drug delivery systems. Storage at <15°C in airtight containers is recommended to prevent hydrolysis .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 72°C, consistent with its crystalline nature . Thermal decomposition occurs above 200°C, yielding pyridoxine and caprylic acid derivatives.

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